molecular formula C17H21N3O5S2 B3952305 2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide

2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide

Cat. No.: B3952305
M. Wt: 411.5 g/mol
InChI Key: XOXOAWQLCZZHHB-UHFFFAOYSA-N
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Description

2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a nitrophenylsulfonyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Nitrophenylsulfonyl Group: The nitrophenylsulfonyl group is introduced by reacting the thiazole derivative with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Hexanamide Group: The final step involves the acylation of the thiazole derivative with hexanoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiazole ring can also interact with nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-N-{5-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide
  • 2-ethyl-N-{5-[(4-chlorophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide
  • 2-ethyl-N-{5-[(4-bromophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide

Uniqueness

2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide is unique due to the presence of the nitrophenylsulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

2-ethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S2/c1-3-5-6-12(4-2)16(21)19-17-18-11-15(26-17)27(24,25)14-9-7-13(8-10-14)20(22)23/h7-12H,3-6H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXOAWQLCZZHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)NC1=NC=C(S1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide
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2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide
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2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide
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2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide
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2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide
Reactant of Route 6
2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide

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